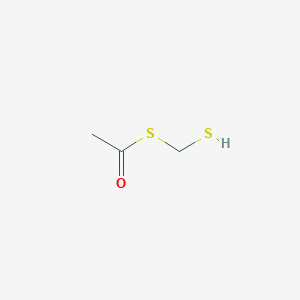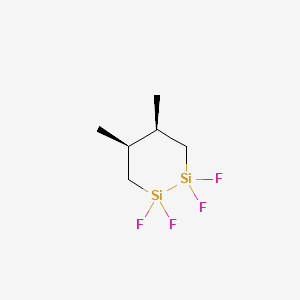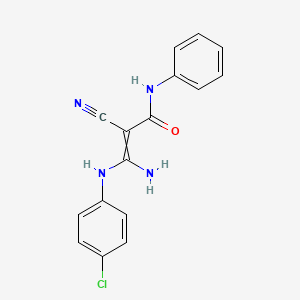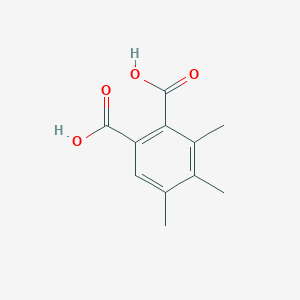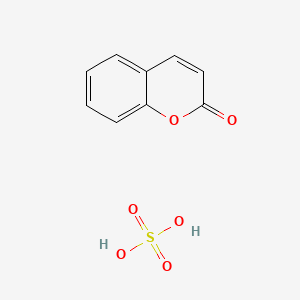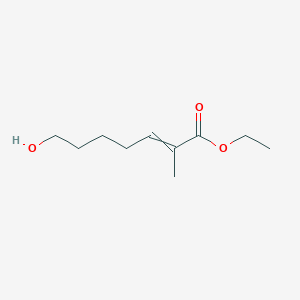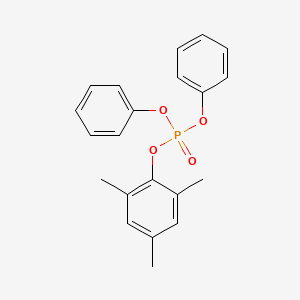![molecular formula C19H16 B14451677 1,2-Dimethyl-11H-benzo[A]fluorene CAS No. 77271-50-2](/img/structure/B14451677.png)
1,2-Dimethyl-11H-benzo[A]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-11H-benzo[A]fluorene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H16 It is a derivative of benzo[A]fluorene, characterized by the presence of two methyl groups at the 1 and 2 positions of the benzo[A]fluorene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-11H-benzo[A]fluorene typically involves the alkylation of benzo[A]fluorene. One common method is the Friedel-Crafts alkylation, where benzo[A]fluorene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethyl-11H-benzo[A]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of nitro, halogen, or other functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-11H-benzo[A]fluorene has several scientific research applications, including:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology:
Biomarker Studies: Studied as a potential biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples.
Medicine:
Pharmacology: Explored for its potential biological activity and interactions with various molecular targets.
Industry:
Chemical Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-11H-benzo[A]fluorene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The compound may also undergo metabolic activation by cytochrome P450 enzymes, forming reactive intermediates that can bind to cellular macromolecules and induce toxic effects.
Comparación Con Compuestos Similares
Benzo[A]fluorene: The parent compound without the methyl groups.
1,2-Benzofluorene: Another derivative with different substitution patterns.
Chrysofluorene: A structurally related PAH.
Uniqueness: 1,2-Dimethyl-11H-benzo[A]fluorene is unique due to the presence of methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
77271-50-2 |
|---|---|
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1,2-dimethyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C19H16/c1-12-7-8-14-9-10-17-16-6-4-3-5-15(16)11-18(17)19(14)13(12)2/h3-10H,11H2,1-2H3 |
Clave InChI |
BHFOCYFMWUHOLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=CC3=C2CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


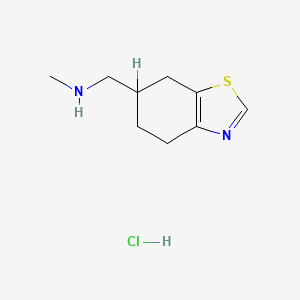
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
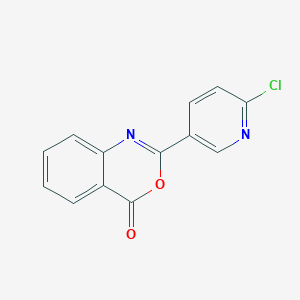
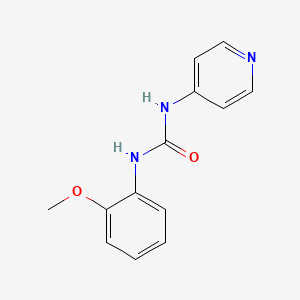
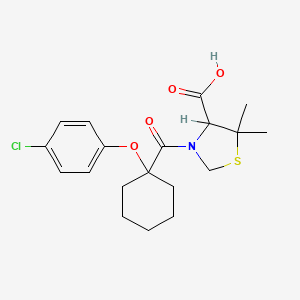
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
